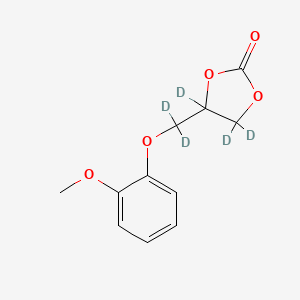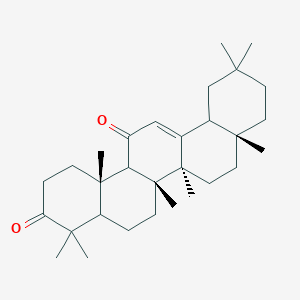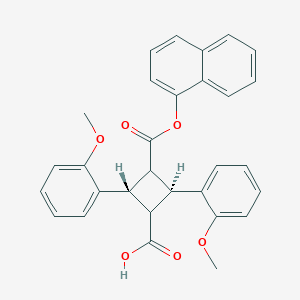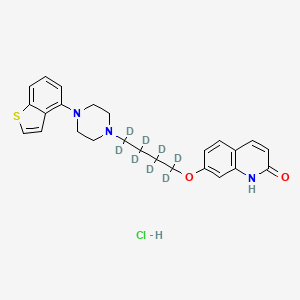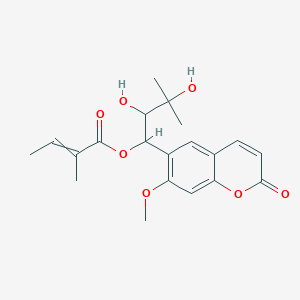
(S)-L-Cystine-15N2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-L-Cystine-15N2 is a labeled form of L-cystine, an amino acid that plays a crucial role in the formation of proteins. The “15N2” label indicates that the nitrogen atoms in the compound are isotopically enriched with nitrogen-15, a stable isotope. This labeling is particularly useful in various scientific studies, including metabolic and biochemical research, as it allows for the tracking and analysis of nitrogen atoms within biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-L-Cystine-15N2 typically involves the incorporation of nitrogen-15 into the amino acid structure. One common method is the fermentation of microorganisms in a medium enriched with nitrogen-15. The microorganisms metabolize the nitrogen-15, incorporating it into their amino acids, including L-cystine. The L-cystine is then extracted and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where microorganisms are cultured in a nitrogen-15 enriched medium. The fermentation process is carefully controlled to maximize the yield of L-cystine. After fermentation, the L-cystine is extracted, purified, and labeled with nitrogen-15.
化学反応の分析
Types of Reactions
(S)-L-Cystine-15N2 undergoes various chemical reactions, including:
Oxidation: L-cystine can be oxidized to form cysteic acid.
Reduction: L-cystine can be reduced to form two molecules of L-cysteine.
Substitution: L-cystine can participate in substitution reactions where one or both of its sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol are commonly used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Cysteic acid.
Reduction: L-cysteine.
Substitution: Products vary depending on the nucleophile used.
科学的研究の応用
(S)-L-Cystine-15N2 has a wide range of applications in scientific research:
Chemistry: Used in studies involving the synthesis and analysis of peptides and proteins.
Biology: Utilized in metabolic labeling experiments to trace nitrogen atoms in biological systems.
Medicine: Employed in research on amino acid metabolism and related disorders.
Industry: Used in the production of labeled compounds for various industrial applications, including pharmaceuticals and biotechnology.
作用機序
The mechanism of action of (S)-L-Cystine-15N2 involves its incorporation into proteins and peptides. The nitrogen-15 label allows researchers to track the movement and transformation of nitrogen atoms within biological systems. This is particularly useful in studies of protein synthesis, degradation, and metabolism. The labeled nitrogen atoms can be detected using various analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
類似化合物との比較
Similar Compounds
L-Cystine: The non-labeled form of the compound.
L-Cysteine: The reduced form of L-cystine.
L-Methionine: Another sulfur-containing amino acid.
Uniqueness
The primary uniqueness of (S)-L-Cystine-15N2 lies in its nitrogen-15 labeling. This isotopic enrichment allows for specific and sensitive tracking of nitrogen atoms in various biochemical and metabolic studies, providing insights that are not possible with non-labeled compounds.
特性
分子式 |
C6H12N2O4S2 |
|---|---|
分子量 |
242.3 g/mol |
IUPAC名 |
(2S)-2-(15N)azanyl-3-[[(2R)-2-(15N)azanyl-2-carboxyethyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4+/i7+1,8+1 |
InChIキー |
LEVWYRKDKASIDU-DNEJPWMJSA-N |
異性体SMILES |
C([C@H](C(=O)O)[15NH2])SSC[C@@H](C(=O)O)[15NH2] |
正規SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


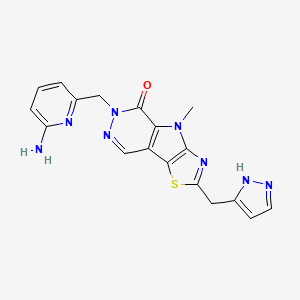
![[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-7-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B15144802.png)
![Ethyl 25-azoniahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21-dodecaene-26-carboxylate](/img/structure/B15144807.png)
![1-[6-[(3-Acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-1-benzopyran-8-yl]-3-phenyl-2-propen-1-one](/img/structure/B15144812.png)
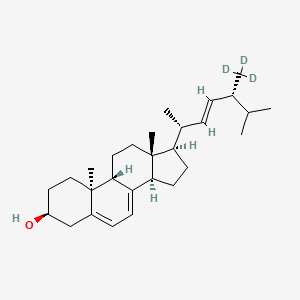
![10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B15144841.png)
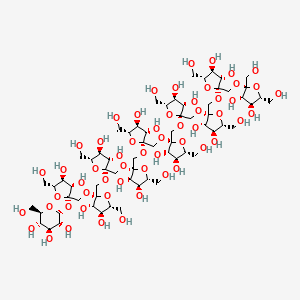
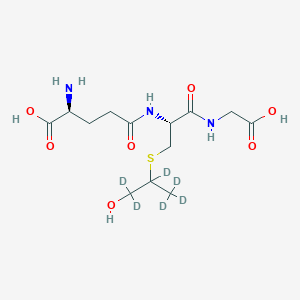
![3-[(6S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15144858.png)
